![molecular formula C22H25N3O2 B2628688 N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775357-93-1](/img/structure/B2628688.png)
N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a benzylamine derivative with a suitable quinazoline precursor can lead to the formation of the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for commercial production .
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may lead to the formation of reduced quinazoline derivatives .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance:
- Antibacterial Activity : The compound has shown promising results against various bacterial strains. In a study assessing its efficacy against Escherichia coli and Staphylococcus aureus, certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 11 to 46 µg/mL .
Compound Code | Bacterial Strain | MIC (µg/mL) |
---|---|---|
6b | E. coli | 21.82 |
7k | S. aureus | 11 |
The presence of specific substituents on the phenyl ring significantly influenced the antibacterial activity, with electron-withdrawing groups enhancing potency .
Antimycobacterial Activity
The compound also demonstrated activity against Mycobacterium tuberculosis (MTB). Compounds with dichloro substitutions showed MIC values as low as 11 µM against both sensitive and resistant strains of MTB . This highlights its potential as a lead compound in anti-tubercular drug development.
Therapeutic Implications
Given its antimicrobial properties, this compound could play a significant role in developing new antibiotics to combat drug-resistant bacterial infections. Its structural diversity allows for modifications that can enhance efficacy and reduce toxicity.
Case Studies and Research Findings
Several case studies have explored the synthesis and biological evaluation of this compound:
- A study focused on synthesizing various derivatives and evaluating their antimicrobial activities found that modifications at the benzyl position could significantly alter potency .
- Another research effort utilized high-throughput screening methods to assess the compound's activity against a panel of pathogens .
Wirkmechanismus
The mechanism of action of N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
Quinazolinone: Known for its diverse pharmacological activities.
Quinazoline: Used in the synthesis of various therapeutic agents.
Uniqueness
N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.
Biologische Aktivität
N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide (CAS Number: 1775357-93-1) is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties based on diverse research findings.
The compound's structure and molecular characteristics are crucial for understanding its biological activity. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C22H25N3O2 |
Molecular Weight | 363.5 g/mol |
CAS Number | 1775357-93-1 |
Antitumor Activity
Recent studies have indicated that derivatives of compounds similar to N-benzyl-5-methyl-12-oxo have significant antitumor activity. For instance, the evaluation of various synthesized compounds revealed that certain derivatives exhibited high potential to inhibit cell proliferation in human lung cancer cell lines.
Case Study: Antitumor Efficacy
A study published in Pharmaceuticals assessed the cytotoxic effects of several compounds against three human lung cancer cell lines: A549, HCC827, and NCI-H358. The findings indicated that compounds with structural similarities to N-benzyl derivatives showed promising results:
- IC50 Values :
- A549: 2.12 ± 0.21 μM
- HCC827: 5.13 ± 0.97 μM
- NCI-H358: 0.85 ± 0.05 μM
These values suggest that the compound could effectively inhibit tumor growth while maintaining lower toxicity levels towards normal cells .
Antimicrobial Activity
In addition to antitumor properties, N-benzyl-5-methyl-12-oxo has been investigated for its antimicrobial effects. Various studies have tested its efficacy against both Gram-positive and Gram-negative bacteria.
Antimicrobial Testing Results
The compound was subjected to Broth microdilution testing according to CLSI guidelines against pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated:
- Significant antibacterial activity against both bacterial strains.
- Efficacy against eukaryotic model organisms like Saccharomyces cerevisiae, indicating broader antimicrobial potential.
The mechanism by which N-benzyl-5-methyl-12-oxo exerts its biological effects appears to involve interaction with DNA. Compounds similar to it have shown a tendency to bind within the minor groove of AT-DNA, affecting gene expression and cell proliferation.
Eigenschaften
IUPAC Name |
N-benzyl-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-24-19-14-17(21(26)23-15-16-8-4-2-5-9-16)11-12-18(19)22(27)25-13-7-3-6-10-20(24)25/h2,4-5,8-9,11-12,14,20H,3,6-7,10,13,15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYFHZKZWAHFTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.